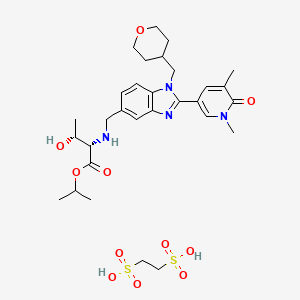
Bromodomain inhibitor-12 (edisylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromodomain inhibitor-12 (edisylate) is a small molecule that serves as a bromodomain inhibitor. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. Bromodomain inhibitors, including bromodomain inhibitor-12 (edisylate), have gained significant attention for their potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .
Vorbereitungsmethoden
The synthesis of bromodomain inhibitor-12 (edisylate) involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: The initial steps often include the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps involve coupling the intermediates under specific conditions to form the desired bromodomain inhibitor-12 (edisylate).
Reaction Conditions: These reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yield and purity.
Industrial production methods for bromodomain inhibitor-12 (edisylate) may involve scaling up these synthetic routes, ensuring that the processes are efficient, cost-effective, and environmentally friendly.
Analyse Chemischer Reaktionen
Bromodomain inhibitor-12 (edisylate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and catalysts to ensure the desired products are formed efficiently. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bromodomain inhibitor-12 (edisylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of bromodomains in various biochemical processes.
Biology: It helps in understanding the epigenetic regulation of gene expression and the role of bromodomains in cellular processes.
Medicine: Bromodomain inhibitor-12 (edisylate) is being investigated for its potential therapeutic applications in treating cancers, inflammatory diseases, and other conditions where bromodomains play a critical role.
Industry: It is used in the development of new drugs and therapeutic agents targeting bromodomains
Wirkmechanismus
The mechanism of action of bromodomain inhibitor-12 (edisylate) involves its binding to the acetyl-lysine recognition pocket of bromodomains. This binding prevents bromodomains from interacting with acetylated histones, thereby inhibiting the recruitment of transcriptional machinery to specific gene promoters. This inhibition can lead to the suppression of oncogene expression and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Bromodomain inhibitor-12 (edisylate) can be compared with other similar compounds, such as:
BMS-986158: Another bromodomain inhibitor with similar therapeutic applications.
BET-IN-16: A compound targeting the same bromodomain family.
Cycloastragenol: Although not a bromodomain inhibitor, it has similar anti-inflammatory properties.
AW68: Another bromodomain inhibitor with distinct structural features.
Bromodomain inhibitor-12 (edisylate) is unique in its specific binding affinity and selectivity for certain bromodomains, making it a valuable tool in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C30H44N4O11S2 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
ethane-1,2-disulfonic acid;propan-2-yl (2S,3R)-2-[[2-(1,5-dimethyl-6-oxopyridin-3-yl)-1-(oxan-4-ylmethyl)benzimidazol-5-yl]methylamino]-3-hydroxybutanoate |
InChI |
InChI=1S/C28H38N4O5.C2H6O6S2/c1-17(2)37-28(35)25(19(4)33)29-14-21-6-7-24-23(13-21)30-26(22-12-18(3)27(34)31(5)16-22)32(24)15-20-8-10-36-11-9-20;3-9(4,5)1-2-10(6,7)8/h6-7,12-13,16-17,19-20,25,29,33H,8-11,14-15H2,1-5H3;1-2H2,(H,3,4,5)(H,6,7,8)/t19-,25+;/m1./s1 |
InChI-Schlüssel |
BTSGDNVJLMOVFQ-UFABNHQSSA-N |
Isomerische SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CN[C@@H]([C@@H](C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CC1=CC(=CN(C1=O)C)C2=NC3=C(N2CC4CCOCC4)C=CC(=C3)CNC(C(C)O)C(=O)OC(C)C.C(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


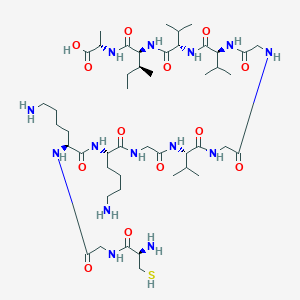
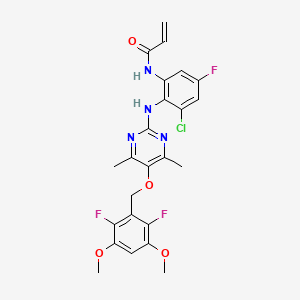

![4-amino-1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12396038.png)
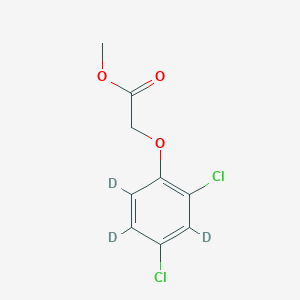
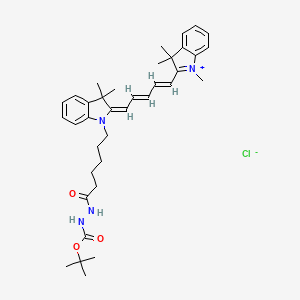
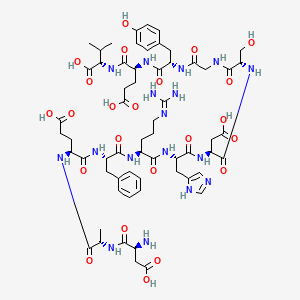
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12396063.png)

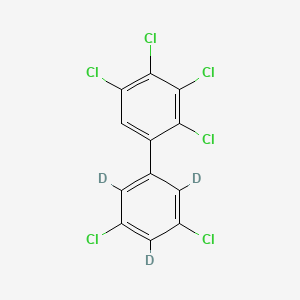

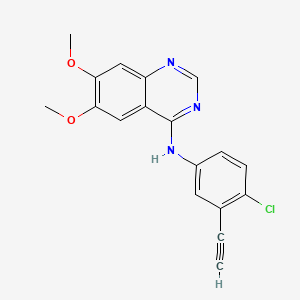
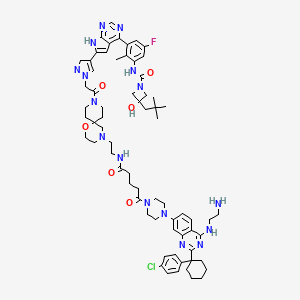
![5-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoyl-methylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B12396099.png)
